molecular formula C20H32N4O2 B2941913 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide CAS No. 2320215-82-3

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide

Cat. No.: B2941913
CAS No.: 2320215-82-3
M. Wt: 360.502
InChI Key: PHIWCIBXKSBGLR-UHFFFAOYSA-N
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Description

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the pyridazinyl moiety: This step involves the synthesis of 6-tert-butylpyridazin-3-ol, which can be achieved through the reaction of tert-butylhydrazine with a suitable pyridazine precursor.

    Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the pyridazinyl moiety is replaced by a piperidine derivative.

    Cyclopentyl group addition: The cyclopentyl group is added via a coupling reaction, often using a cyclopentyl halide and a suitable base to facilitate the reaction.

    Final assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of the intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4

Uniqueness

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)17-8-9-18(23-22-17)26-14-15-10-12-24(13-11-15)19(25)21-16-6-4-5-7-16/h8-9,15-16H,4-7,10-14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWCIBXKSBGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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